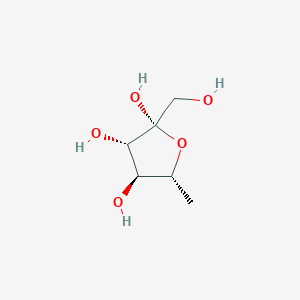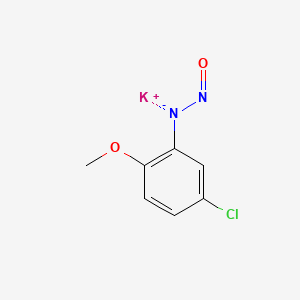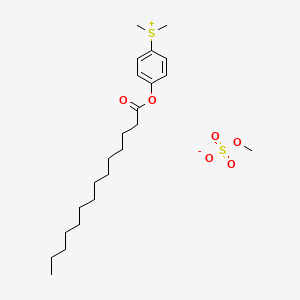
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is a complex organic compound belonging to the indoloquinoxaline family. This compound is known for its significant biological activities, including antiviral, antibacterial, and anticancer properties. It is structurally related to ellipticine, a natural cytotoxic agent isolated from Ochrosia elliptica .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide typically involves the reaction of 6H-indolo(2,3-b)quinoxaline derivatives with various substituted phenacyl bromides in a DMSO-K2CO3 system . The reaction is carried out at 40°C to minimize competing side reactions, such as Kornblum oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the indole and quinoxaline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenacyl bromides in DMSO-K2CO3 system.
Major Products
The major products formed from these reactions include various substituted indoloquinoxalines, which exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide has a wide range of scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through DNA intercalation, which disrupts vital processes such as DNA replication and transcription . This mechanism is similar to that of ellipticine, making it a potent cytotoxic agent. The molecular targets include DNA and various enzymes involved in DNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ellipticine: A natural cytotoxic agent with similar DNA intercalating properties.
6H-Indolo(2,3-b)quinoxaline derivatives: Various derivatives exhibit similar biological activities, including antiviral and anticancer properties.
Uniqueness
6H-Indolo(2,3-b)quinoxaline-6-acetic acid, (1-(4-methylphenyl)ethylidene)hydrazide is unique due to its specific substitution pattern, which enhances its biological activity and reduces toxicity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
116989-97-0 |
|---|---|
Molekularformel |
C25H21N5O |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
2-indolo[3,2-b]quinoxalin-6-yl-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H21N5O/c1-16-11-13-18(14-12-16)17(2)28-29-23(31)15-30-22-10-6-3-7-19(22)24-25(30)27-21-9-5-4-8-20(21)26-24/h3-14H,15H2,1-2H3,(H,29,31)/b28-17+ |
InChI-Schlüssel |
BHYIMEFBQJJWIO-OGLMXYFKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















